Asparaginol

Übersicht

Beschreibung

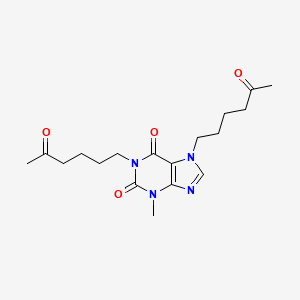

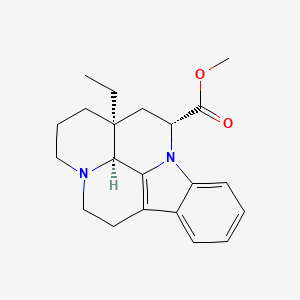

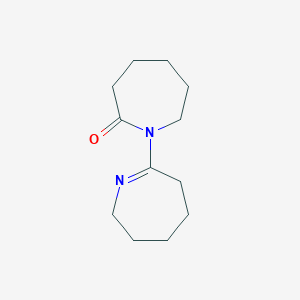

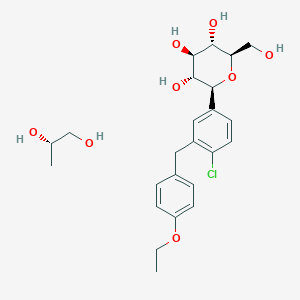

Asparaginol, also known as L-Asparaginol, is a derivative of asparagine . It has a molecular formula of C4H10N2O2 and a molecular weight of 118.13 g/mol . It is related to asparagine, an α-amino acid used in the biosynthesis of proteins .

Synthesis Analysis

Asparaginol is synthesized from aspartic acid and ammonia by asparagine synthetase . This enzyme catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine .

Molecular Structure Analysis

The molecular structure of Asparaginol consists of an α-amino group, an α-carboxylic acid group, and a side chain carboxamide . The InChI string for Asparaginol is InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 .

Chemical Reactions Analysis

Asparaginol, like asparagine, is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the hydrolysis of L-asparagine to L-aspartic acid and ammonia .

Physical And Chemical Properties Analysis

Asparaginol has a molecular weight of 118.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The exact mass and monoisotopic mass of Asparaginol are 118.074227566 g/mol .

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Lymphoblastic Leukemia (ALL)

L-Asparaginol, also known as L-asparaginase, is an effective antineoplastic agent used in the treatment of acute lymphoblastic leukemia (ALL) . It catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This inhibits protein biosynthesis in lymphoblasts, which is crucial for the treatment of ALL .

Production of Ammonia and Aspartate

L-Asparaginol catalyzes the breakdown of the amino acid L-asparagine into aspartate and ammonia . This reaction is important in various biological processes and has potential applications in the production of these compounds .

Acrylamide Mitigation in Food

L-Asparaginol has been applied in the food industry as an effective reducer of acrylamide in fried potato products, bakery products, and coffee . Acrylamide is a potential carcinogen that can form in certain foods during high-temperature cooking processes like frying, roasting, and baking .

Enzyme Production in Microorganisms

Microorganisms are preferred over other sources for the production of L-Asparaginol due to their easy upstream bioprocessing and convenient downstream processing . This facilitates industry-scale production .

Immobilization Techniques for Enzyme Enhancement

The native properties of L-Asparaginol can be enhanced using immobilization techniques . The stability and recyclability of immobilized enzymes make them more suitable for food applications .

Wirkmechanismus

Target of Action

Asparaginol, also known as L-Asparaginol, primarily targets the enzyme Asparagine Synthetase (ASNS) . ASNS is responsible for the biosynthesis of asparagine from aspartate . It plays a crucial role in the metabolism of toxic ammonia in the body .

Mode of Action

Asparaginol interacts with its target, ASNS, by attaching ammonia to aspartic acid in an amidation reaction . This process is vital in the metabolism of toxic ammonia in the body . Asparaginol is also used as a structural component in many proteins .

Biochemical Pathways

Asparaginol is involved in several biochemical pathways. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparaginol is also involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparaginol is also used as a structural component in many proteins .

Pharmacokinetics

The pharmacokinetics of Asparaginol involve its absorption, distribution, metabolism, and excretion (ADME). It is known that the asparaginases of bacterial origin induce anti-asparaginase neutralising antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .

Result of Action

The action of Asparaginol results in the depletion of asparagine, a non-essential amino acid, in the body . This depletion is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparaginol maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis .

Action Environment

The action, efficacy, and stability of Asparaginol can be influenced by various environmental factors. It is known that environmental factors such as water activity, temperature, CO2, and pH can influence the growth and toxin production of Aspergillus species , which are known to produce asparaginase

Zukünftige Richtungen

Research on Asparaginol and its derivatives like asparagine is ongoing, with a focus on their potential applications in various fields such as oncology . Future research directions may include studying the various factors motivating a particular point of purchase and understanding the purchase patterns among the poor .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-hydroxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZJFMXMDLPIAN-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190473 | |

| Record name | Asparaginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asparaginol | |

CAS RN |

36983-58-1 | |

| Record name | Asparaginol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparaginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)

![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)